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Introduction

Deuterium sulfide (D2S), the deuterated isotopologue of hydrogen sulfide (H2S), is a
compound of significant interest in various scientific fields, from astrophysics to materials
science. Its thermodynamic properties, particularly in the solid state, are crucial for
understanding intermolecular forces, isotopic effects, and phase behavior at low temperatures.
Isotopic substitution with deuterium alters vibrational modes and bond energies, leading to
measurable differences in thermodynamic quantities compared to its protium counterpart. This
technical guide provides a comprehensive overview of the known thermodynamic properties of
solid deuterium sulfide, focusing on its phase transitions, crystal structures, and the
experimental methods used for their determination. While a complete dataset for all
thermodynamic quantities of solid D2S is not extensively available in the public domain, this
guide synthesizes the established data and provides context by comparison with hydrogen
sulfide.

Phase Transitions and Crystal Structures of Solid
Deuterium Sulfide

Solid deuterium sulfide is known to exist in three distinct polymorphic phases at ambient
pressure, identified through powder neutron diffraction studies. The transition between these
phases is a function of temperature, with each phase possessing a unique crystal structure.
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Phase Transition Temperatures

Solid D2S undergoes two primary phase transitions at temperatures higher than those of Hz2S, a
direct consequence of the isotope effect.[1]

e Phase lll to Phase II: A discontinuous transition occurs at 107.8 K.[1]
e Phase Il to Phase I: Alambda transition completes at approximately 132.9 K.[1]

The lowest temperature phase (Phase lll) is optically anisotropic, while the two higher

temperature solid phases (Il and 1) are isotropic.[1]
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Data Presentation: Thermodynamic and Physical
Properties

Quantitative thermodynamic data for solid D2S, such as heat capacity and enthalpy as a
function of temperature, are sparse in the literature. The tables below summarize the known
structural and phase transition data for D2S, with comparative values for H2S where available.

Table 1: Crystal Structure Data for Solid D2S Phases
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Property Phase Il Phase Il Phase |
Crystal System Orthorhombic Cubic Cubic
Space Group Pbcm Pa3 Fm3m
Temperature 15K 120K 160 K
Lattice Constant a ()  4.0760 5.7647 5.8486

Lattice Constant b (&)  13.3801

| Lattice Constant ¢ (A)] 6.7215 | - | - |

Data sourced from powder neutron diffraction studies.

Table 2: Phase Transition and Thermodynamic Data for D2S and H2S

Property

Molecular Weight ( g/mol )

Deuterium Sulfide (D2S)

36.09

Hydrogen Sulfide (Hz2S)

34.08

Melting Point 188.15 K (-85°C)[1] 187.65 K (-85.5°C)[2]
Boiling Point 213.15 K (-60°C)[1] 213.6 K (-59.55°C)[2]
Solid Phase Transition Il - | 107.8 K[1] 103.5 K[1]
Solid Phase Transition Il — | ~132.9 K[1] 126.2 K[1]
Heat of Fusion (kJ/kg) Data not available 69.73[3]
Standard Enthalpy of )

Data not available -20.27[4]

Formation (gas, kJ/mol)

| Specific Heat Capacity (gas, Cp, J/K-g) | Data not available | 1.015[5] |

Note: Comprehensive data for the heat capacity, enthalpy, and entropy of solid D2S as a

function of temperature are not readily available in the surveyed literature. The data for HzS is

provided for comparative purposes.
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Experimental Protocols

The determination of thermodynamic properties for substances like deuterium sulfide, which
are gaseous at standard conditions, requires specialized low-temperature experimental
techniques.

1. Low-Temperature Calorimetry

This method is used to measure heat capacity (Cp), and the enthalpies of phase transitions
(e.g., fusion).

o Sample Preparation: High-purity D2S gas is synthesized, typically by the hydrolysis of
aluminum sulfide with deuterium oxide (D20). The gas is then purified through cryogenic
distillation to remove any impurities.

o Apparatus: A low-temperature adiabatic calorimeter is employed. The sample is condensed
and solidified in a sample vessel within the calorimeter, which is surrounded by adiabatic
shields and a vacuum jacket to minimize heat exchange with the surroundings.

e Procedure:

o A known quantity of D2S gas is admitted into the pre-cooled sample vessel and
condensed.

o The sample is cooled to the lowest starting temperature (e.g., near liquid helium
temperature).

o A precisely measured amount of electrical energy (heat) is supplied to the sample, and the
resulting temperature increase (AT) is recorded.

o The heat capacity is calculated using the formula Cp = (Energy Input) / (moles x AT).
o This process is repeated in a stepwise manner across the desired temperature range.

o At a phase transition, the added energy will not cause a temperature change until the
transition is complete. The total energy required for this isothermal process gives the
enthalpy of the transition.
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o Data Analysis: The collected heat capacity data is plotted against temperature.
Thermodynamic functions such as enthalpy and entropy can be derived by integrating the
heat capacity data:

o Enthalpy Change: AH=[Cp dT
o Entropy Change: AS =[ (Co/T) dT
2. Powder Neutron Diffraction

This technique is essential for determining the crystal structures of the different solid phases of
D2S. Deuterium is used instead of hydrogen because it has a much larger coherent neutron
scattering cross-section and a much smaller incoherent cross-section, which results in
significantly better diffraction patterns with lower background noise.

o Sample Preparation: Deuterated D2S gas is required. The gas is condensed and frozen
inside a cryostat that allows for temperature control.

e Apparatus: A high-resolution powder diffractometer at a neutron source is used. The cryostat
containing the solid D2S sample is placed in the neutron beam.

e Procedure:

o The sample is cooled or heated to a target temperature corresponding to a specific solid
phase.

o A monochromatic neutron beam is directed at the sample.

o The scattered neutrons are detected at various angles (20) to produce a diffraction
pattern.

o Diffraction patterns are collected at various temperatures to observe changes in the crystal
structure, indicating a phase transition.

o Data Analysis: The positions and intensities of the diffraction peaks are analyzed using
Rietveld refinement methods. This analysis yields the crystal system, space group, and
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lattice parameters, as well as the positions of the deuterium and sulfur atoms within the unit
cell for each solid phase.
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Conclusion

The thermodynamic properties of solid deuterium sulfide are characterized by three distinct
crystalline phases, with transitions occurring at 107.8 K and ~132.9 K. The study of these
phases has been primarily accomplished through powder neutron diffraction, which has
provided detailed structural information. However, there is a noticeable lack of comprehensive
calorimetric data in the scientific literature, which would be necessary to fully define the heat
capacity, enthalpy, and entropy of solid D2S across its temperature range. The isotopic
differences between D2S and H2S manifest in elevated phase transition temperatures for the
deuterated species. Further experimental investigation using low-temperature calorimetry
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would be invaluable to complete the thermodynamic profile of this fundamental compound,
providing deeper insights for researchers in materials science and related disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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